molecular formula C19H17NO2 B11834881 3-(3-propylindol-1-yl)-3H-2-benzofuran-1-one CAS No. 30683-28-4

3-(3-propylindol-1-yl)-3H-2-benzofuran-1-one

Cat. No.: B11834881
CAS No.: 30683-28-4
M. Wt: 291.3 g/mol
InChI Key: LPTZNUAVYYEXQN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(3-propylindol-1-yl)-3H-2-benzofuran-1-one is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their wide range of biological activities and are commonly found in many natural products. This compound is of particular interest due to its unique structure, which combines an indole moiety with a benzofuran ring, potentially leading to diverse chemical reactivity and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-propylindol-1-yl)-3H-2-benzofuran-1-one typically involves multi-step organic reactionsThe reaction conditions often require the use of catalysts, such as palladium or copper, and may involve steps like cyclization, alkylation, and oxidation .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions for higher yield and purity are common practices. The choice of solvents, temperature control, and purification methods are crucial for efficient industrial synthesis .

Chemical Reactions Analysis

Types of Reactions

3-(3-propylindol-1-yl)-3H-2-benzofuran-1-one can undergo various types of chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This can be used to alter the oxidation state of the compound.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent choice, and reaction time are optimized based on the desired product .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or ketone derivatives, while substitution reactions can introduce alkyl, aryl, or other functional groups .

Scientific Research Applications

3-(3-propylindol-1-yl)-3H-2-benzofuran-1-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(3-propylindol-1-yl)-3H-2-benzofuran-1-one involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and molecular targets depend on the specific application and are often elucidated through detailed biochemical and pharmacological studies .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other indole derivatives and benzofuran derivatives. Examples are:

Uniqueness

What sets 3-(3-propylindol-1-yl)-3H-2-benzofuran-1-one apart is its specific substitution pattern, which can lead to unique chemical reactivity and biological activity. The propyl group at the indole nitrogen and the benzofuran ring provide distinct steric and electronic properties, making it a valuable compound for various research applications .

Properties

CAS No.

30683-28-4

Molecular Formula

C19H17NO2

Molecular Weight

291.3 g/mol

IUPAC Name

3-(3-propylindol-1-yl)-3H-2-benzofuran-1-one

InChI

InChI=1S/C19H17NO2/c1-2-7-13-12-20(17-11-6-5-8-14(13)17)18-15-9-3-4-10-16(15)19(21)22-18/h3-6,8-12,18H,2,7H2,1H3

InChI Key

LPTZNUAVYYEXQN-UHFFFAOYSA-N

Canonical SMILES

CCCC1=CN(C2=CC=CC=C21)C3C4=CC=CC=C4C(=O)O3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.